REACTION_SMILES
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[F:1][c:2]1[c:3]([S:12](=[O:13])(=[O:14])[C:15]([F:16])([F:17])[F:18])[cH:4][c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][cH:7]1.[NH4+:19].[OH-:20]>>[F:1][c:2]1[c:3]([S:12](=[O:13])(=[O:14])[C:15]([F:16])([F:17])[F:18])[cH:4][c:5]([S:8](=[O:9])(=[O:10])[NH2:19])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(F)c(S(=O)(=O)C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1ccc(F)c(S(=O)(=O)C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |